molecular formula C6H4Se2Te2 B12655098 1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- CAS No. 400734-61-4

1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)-

Cat. No.: B12655098
CAS No.: 400734-61-4
M. Wt: 489.2 g/mol
InChI Key: USZZNBANEUJJNG-AATRIKPKSA-N
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Description

1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- is a unique organoselenium-tellurium compound It is characterized by the presence of both selenium and tellurium atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- typically involves the reaction of selenium and tellurium precursors under controlled conditions. One common method involves the use of organolithium or Grignard reagents to introduce selenium and tellurium atoms into the organic framework. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sensitive selenium and tellurium species.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides and telluroxides.

    Reduction: Reduction reactions can convert the compound into its corresponding selenides and tellurides.

    Substitution: The selenium and tellurium atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, organometallic reagents.

Major Products

The major products formed from these reactions include selenoxides, telluroxides, selenides, tellurides, and various substituted derivatives.

Scientific Research Applications

1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of complex organoselenium and organotellurium compounds.

    Biology: Investigated for its potential antioxidant properties and its role in redox biology.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- involves its interaction with molecular targets through redox reactions. The selenium and tellurium atoms can undergo oxidation and reduction, influencing various biochemical pathways. These redox reactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Ditellurole: Contains tellurium atoms but lacks selenium.

    1,3-Diselenole: Contains selenium atoms but lacks tellurium.

    1,3-Selenatellurole: Similar structure but different substitution patterns.

Uniqueness

1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- is unique due to the presence of both selenium and tellurium atoms, which imparts distinct chemical and physical properties

Properties

CAS No.

400734-61-4

Molecular Formula

C6H4Se2Te2

Molecular Weight

489.2 g/mol

IUPAC Name

(2E)-2-(1,3-selenatellurol-2-ylidene)-1,3-selenatellurole

InChI

InChI=1S/C6H4Se2Te2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H/b6-5+

InChI Key

USZZNBANEUJJNG-AATRIKPKSA-N

Isomeric SMILES

C1=C[Te]/C(=C/2\[Se]C=C[Te]2)/[Se]1

Canonical SMILES

C1=C[Te]C(=C2[Se]C=C[Te]2)[Se]1

Origin of Product

United States

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